molecular formula C9H12O4 B163122 2,3-Norbornanedicarboxylic Acid CAS No. 1724-08-9

2,3-Norbornanedicarboxylic Acid

Cat. No.: B163122
CAS No.: 1724-08-9
M. Wt: 184.19 g/mol
InChI Key: IVVOCRBADNIWDM-UHFFFAOYSA-N
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Description

2,3-Norbornanedicarboxylic Acid is an organic compound with the molecular formula C9H12O4. It is also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. This compound is characterized by its unique bicyclic structure, which contributes to its distinct chemical properties. It is a white to almost white crystalline solid that is soluble in methanol .

Mechanism of Action

Target of Action

2,3-Norbornanedicarboxylic Acid (also known as Bicyclo [2.2.1]heptane-2,3-dicarboxylic Acid) is primarily used in the production of polymers . Its primary targets are the polymer structures where it contributes to the formation of colorless polyimides (PIs) .

Mode of Action

The compound interacts with its targets by contributing to the formation of colorless polyimides (PIs). It has a unique steric structure with high structural linearity . This structural linearity allows it to combine with aromatic diamines with rigid and linear structures to form PIs .

Biochemical Pathways

The compound is involved in the pathway of polymer formation, specifically in the creation of colorless polyimides (PIs). The process involves the polyaddition of this compound and aromatic diamines .

Pharmacokinetics

It’s worth noting that the compound has a molecular weight of 18419 , which can influence its behavior in a chemical reaction or a biological system.

Result of Action

The result of the action of this compound is the formation of colorless polyimides (PIs) with high glass transition temperature (Tg) and low linear coefficient of thermal expansion (CTE) . These PIs have excellent optical transparency, extremely high Tg, sufficiently high thermal stability, low CTE, high toughness, relatively low water uptake, and excellent solution processability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and solvent conditions can affect the polyaddition process . Moreover, the compound has a high thermal stability , which means it can maintain its structure and function even under high-temperature conditions.

Biochemical Analysis

Biochemical Properties

2,3-Norbornanedicarboxylic Acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and carboxylases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For example, it can act as a competitive inhibitor for certain dehydrogenases, thereby affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. This compound can alter the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can participate in the tricarboxylic acid (TCA) cycle by acting as a substrate for certain dehydrogenases. Additionally, it can influence the levels of metabolites, such as succinate and fumarate, by modulating the activity of enzymes involved in their production and degradation. These interactions can affect the overall metabolic flux and energy production within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can participate in metabolic processes and influence energy production. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Norbornanedicarboxylic Acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. The reaction typically requires heating to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. The use of catalysts and solvents can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Norbornanedicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols .

Scientific Research Applications

2,3-Norbornanedicarboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • cis-5-Norbornene-endo-2,3-dicarboxylic acid
  • 5-Norbornene-2-endo,3-exo-dicarboxylic acid

Comparison: 2,3-Norbornanedicarboxylic Acid is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers advantages in terms of thermal stability and solubility in various solvents. Its unique structure also makes it a valuable intermediate in the synthesis of specialized polymers and materials .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVOCRBADNIWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938141
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Record name Dihydronadic acid
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Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Record name 2,3-NORBORNANEDICARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

100.0 g (438.3 mmoles) of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate (228.15 g/mole) and 280 ml of water were charged into a 2L Erlenmeyer flask with stirring. To this solution was added fuming sulfuric acid until the pH of the resulting solution was ˜1. As the pH became acidic, a white flocculent precipitate formed. The solution was stirred and cooled to room temperature. The precipitate was removed by vacuum filtration and dried overnight in a vacuum oven at 110° C. The resulting product (melting point of 152.1-153.4° C.) was dried and milled. An IR analysis was consistent with that of the expected structure.
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100 g
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280 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3-Norbornanedicarboxylic acid suitable for constructing coordination polymers?

A1: this compound is a fascinating organic ligand for coordination polymer synthesis due to its rigid structure and the presence of two carboxylate groups. [] These carboxylate groups can act as bridges, coordinating to metal ions and facilitating the formation of extended two-dimensional or three-dimensional network structures. The rigid norbornane backbone introduces structural stability and can influence the overall topology of the resulting coordination polymer. []

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